molecular formula C16H16FN3O2 B252271 N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide

N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide

Katalognummer B252271
Molekulargewicht: 301.31 g/mol
InChI-Schlüssel: UBAOJSJZEOATDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide, also known as ABT-639, is a small molecule drug that belongs to the class of selective T-type calcium channel blockers. This molecule has been extensively studied for its potential therapeutic applications in various diseases, including neuropathic pain, epilepsy, and anxiety disorders.

Wirkmechanismus

N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability. By blocking these channels, N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide reduces the influx of calcium ions into neurons, leading to a decrease in neuronal excitability. This mechanism of action is believed to underlie the potential therapeutic effects of N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide in various diseases.
Biochemical and Physiological Effects:
N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to reduce pain behavior, decrease seizure activity, and reduce anxiety-like behavior. N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide has several advantages for lab experiments. It is a well-characterized molecule with a known mechanism of action, making it a useful tool for studying T-type calcium channels. Its favorable pharmacokinetic profile also makes it suitable for in vivo studies. However, one limitation of N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide is its selectivity for T-type calcium channels, which may limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide. One area of interest is its potential use in the treatment of neuropathic pain, where clinical trials are currently underway. Other potential therapeutic applications of N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide, such as epilepsy and anxiety disorders, also warrant further investigation. Additionally, there is a need for further studies to elucidate the precise mechanism of action of N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide and to identify any potential off-target effects. Finally, the development of more selective T-type calcium channel blockers may provide new opportunities for therapeutic intervention in various diseases.

Synthesemethoden

The synthesis of N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide involves multiple steps, including the reaction of 4-fluorobenzoyl chloride with ethylenediamine, the reaction of the resulting product with 6-methyl-nicotinic acid, and the final step of amide formation. The purity of the synthesized compound is ensured by using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is neuropathic pain, where N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide has shown promising results in preclinical studies. It has been shown to reduce pain behavior in animal models of neuropathic pain, and clinical trials are underway to evaluate its efficacy in humans. N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide has also been studied for its potential use in epilepsy and anxiety disorders.

Eigenschaften

Molekularformel

C16H16FN3O2

Molekulargewicht

301.31 g/mol

IUPAC-Name

N-[2-[(4-fluorobenzoyl)amino]ethyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C16H16FN3O2/c1-11-2-3-13(10-20-11)16(22)19-9-8-18-15(21)12-4-6-14(17)7-5-12/h2-7,10H,8-9H2,1H3,(H,18,21)(H,19,22)

InChI-Schlüssel

UBAOJSJZEOATDU-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)F

Kanonische SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)F

Löslichkeit

45.2 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.